REACTION_CXSMILES
|
[CH:1](=[C:8]([C:12](=[O:14])[CH3:13])[C:9](=[O:11])[CH3:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pd].C(OCC)(=O)C>[CH2:1]([CH:8]([C:9](=[O:11])[CH3:10])[C:12](=[O:14])[CH3:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=C(C(C)=O)C(C)=O
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to afford an oil
|
Type
|
DISTILLATION
|
Details
|
The crude oil was distilled bulb to bulb
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(C(C)=O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.52 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |